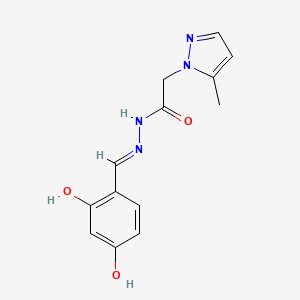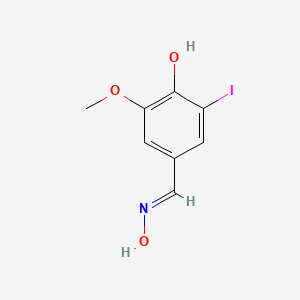![molecular formula C14H22ClNO3S B604757 [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine CAS No. 914620-30-7](/img/structure/B604757.png)
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine is an organic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to a dimethylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine typically involves the reaction of 5-chloro-4-methyl-2-pentyloxyphenol with dimethylamine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine can be compared with other sulfonyl-containing compounds, such as:
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]methylamine: Similar structure but with a methyl group instead of dimethylamine.
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]ethylamine: Contains an ethyl group instead of dimethylamine.
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine: Contains a propyl group instead of dimethylamine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their alkyl groups.
属性
CAS 编号 |
914620-30-7 |
|---|---|
分子式 |
C14H22ClNO3S |
分子量 |
319.8g/mol |
IUPAC 名称 |
5-chloro-N,N,4-trimethyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO3S/c1-5-6-7-8-19-13-9-11(2)12(15)10-14(13)20(17,18)16(3)4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
AZYLFJFFWQFJIR-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B604677.png)
![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604680.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)
![4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B604684.png)
![Ethyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B604686.png)
![N~1~-(2,4-DICHLOROPHENYL)-2-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B604687.png)
![3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B604689.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604690.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B604697.png)
![1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone](/img/structure/B604699.png)

